![molecular formula C15H24N2O4 B12450583 (1R,2S)-2-{[2-(cyclohexylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12450583.png)
(1R,2S)-2-{[2-(cyclohexylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that features a cyclohexane ring with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions.
Introduction of the carbonyl groups: This step involves the addition of carbonyl groups to the cyclohexane ring, often through oxidation reactions.
Attachment of the hydrazinecarbonyl group: This step involves the reaction of hydrazine with a carbonyl compound to form the hydrazinecarbonyl group.
Final assembly: The final step involves the coupling of the cyclohexane ring with the hydrazinecarbonyl group under specific reaction conditions such as temperature, pressure, and the presence of catalysts.
Industrial Production Methods
In an industrial setting, the production of (1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the carbonyl groups may be further oxidized to carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydrazinecarbonyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Researchers can use the compound to study the mechanisms of various organic reactions.
Biology
Biochemical studies: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine
Drug development:
Industry
Material science: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid: A simpler compound with a similar cyclohexane ring structure.
Hydrazine derivatives: Compounds containing the hydrazine functional group.
Uniqueness
(1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to the combination of its cyclohexane ring and multiple functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H24N2O4 |
|---|---|
Peso molecular |
296.36 g/mol |
Nombre IUPAC |
(1R,2S)-2-[(cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H24N2O4/c18-13(10-6-2-1-3-7-10)16-17-14(19)11-8-4-5-9-12(11)15(20)21/h10-12H,1-9H2,(H,16,18)(H,17,19)(H,20,21)/t11-,12+/m0/s1 |
Clave InChI |
JFCXSGMCMKCTIL-NWDGAFQWSA-N |
SMILES isomérico |
C1CCC(CC1)C(=O)NNC(=O)[C@H]2CCCC[C@H]2C(=O)O |
SMILES canónico |
C1CCC(CC1)C(=O)NNC(=O)C2CCCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


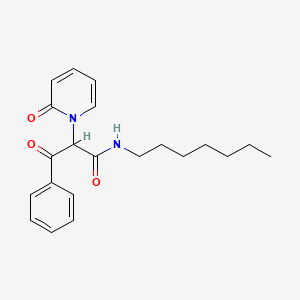
![1,1'-[3-Ethyl-2-methyl-4-(propan-2-yl)hexane-3,4-diyl]dibenzene](/img/structure/B12450515.png)
![6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12450530.png)
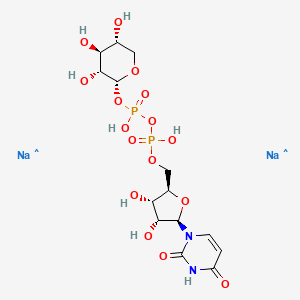
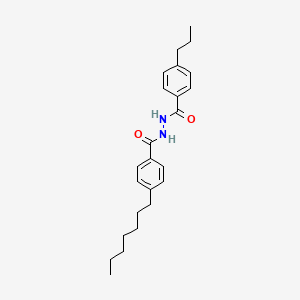
![2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B12450541.png)
![{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12450542.png)
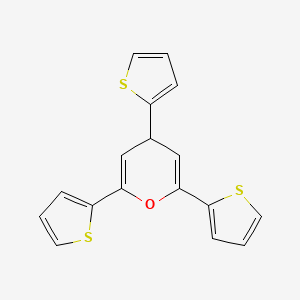
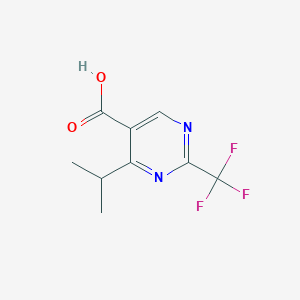

![2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B12450571.png)
![ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12450572.png)
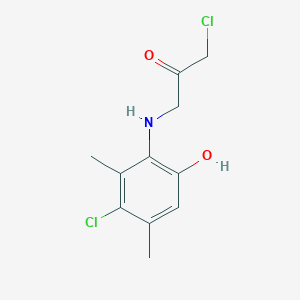
![2-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12450584.png)
